molecular formula C8H5NaO3 B1630106 Sodium phenylglyoxylate CAS No. 43165-51-1

Sodium phenylglyoxylate

Cat. No.: B1630106
CAS No.: 43165-51-1
M. Wt: 172.11 g/mol
InChI Key: GGDFZLZSWSCHFU-UHFFFAOYSA-M
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Description

Sodium phenylglyoxylate is a useful research compound. Its molecular formula is C8H5NaO3 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Urea Cycle Disorders and Amino Acid Supplementation

Sodium phenylbutyrate, a related compound to Sodium phenylglyoxylate, is used in treating urea cycle disorders. It creates alternative pathways for nitrogen excretion. This therapy impacts the metabolism of branched-chain amino acids in patients, suggesting that protein restriction titration could be optimized with branched-chain amino acid supplementation in these patients (Scaglia, 2010).

2. Effects on Kidney Brush-Border-Membrane Transport

Phenylglyoxylation affects brush-border-membrane functions in kidney cortex membrane vesicles. It inhibits the Na+-gradient-dependent uptake of essential substances like phosphate, glucose, and alanine. This inhibition is significant, affecting important renal transport mechanisms (Strévey, Brunette, & Béliveau, 1984).

3. Inducing Tumor Cell Differentiation

Sodium phenylacetate, another compound related to this compound, has been observed to induce differentiation and growth arrest in tumor cells, such as leukemia and mesenchymal cells. This suggests its potential in cancer treatment due to its efficiency in inducing tumor cell maturation without cytotoxic and carcinogenic effects (Samid, Shack, & Sherman, 1992).

4. Phenylglyoxylate Metabolism in Bacteria

In the bacterium Azoarcus evansii, phenylglyoxylate is an intermediate in anaerobic metabolism of phenylalanine and phenylacetate. The enzyme phenylglyoxylate:NAD+ oxidoreductase plays a crucial role in this metabolic pathway. Understanding this mechanism can provide insights into the bacterial processing of aromatic compounds (Hirsch, Schägger, & Fuchs, 1998).

5. Electrochemical Reduction Studies

Research on the electrochemical reduction of phenylglyoxylic acid, a derivative of this compound, has been conducted. This study explored the reaction mechanisms and the influence of various factors like acetic acid and sodium bicarbonate,providing insights into the electrochemical properties of these compounds (Rodríguez-Mellado, Ávila, & Capdevila, 1985).

6. Organic Chemistry Experiment Applications

Sodium chloride, often used alongside this compound derivatives in organic chemistry experiments, plays various roles depending on the specific experiment. For instance, it has been applied in the preparation of compounds like cyclohexene and ethyl acetate, highlighting the diverse utility of sodium-based compounds in organic chemistry (Huang De-n, 2013).

Properties

IUPAC Name

sodium;2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDFZLZSWSCHFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

611-73-4 (Parent)
Record name Benzeneacetic acid, alpha-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068459
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43165-51-1
Record name Benzeneacetic acid, alpha-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-oxo-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenylglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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